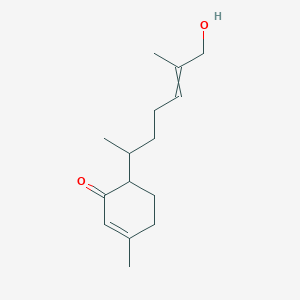
6-(7-Hydroxy-6-methylhept-5-EN-2-YL)-3-methylcyclohex-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(7-Hydroxy-6-methylhept-5-EN-2-YL)-3-methylcyclohex-2-EN-1-one is a complex organic compound known for its unique structure and properties. This compound is characterized by a cyclohexene ring substituted with a hydroxy-methylheptenyl group and a methyl group. It is a triterpenoid, a class of chemical compounds composed of three terpene units with a molecular formula of C30H46O2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(7-Hydroxy-6-methylhept-5-EN-2-YL)-3-methylcyclohex-2-EN-1-one typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in these reactions include organometallic compounds, oxidizing agents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of specialized equipment to handle the complex reactions involved .
Análisis De Reacciones Químicas
Types of Reactions
6-(7-Hydroxy-6-methylhept-5-EN-2-YL)-3-methylcyclohex-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the cyclohexene ring can be reduced to form saturated compounds.
Substitution: The methyl and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the double bonds can produce saturated hydrocarbons .
Aplicaciones Científicas De Investigación
6-(7-Hydroxy-6-methylhept-5-EN-2-YL)-3-methylcyclohex-2-EN-1-one has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(7-Hydroxy-6-methylhept-5-EN-2-YL)-3-methylcyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triterpenoids with variations in their functional groups and ring structures. Examples include:
- 17-(7-Hydroxy-6-methylhept-5-en-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one .
- N-(7-Hydroxy-6-methylhept-5-en-2-yl)-N-methylacetamide .
Uniqueness
What sets 6-(7-Hydroxy-6-methylhept-5-EN-2-YL)-3-methylcyclohex-2-EN-1-one apart is its specific arrangement of functional groups and the presence of both a hydroxy-methylheptenyl group and a methyl group on the cyclohexene ring. This unique structure contributes to its distinct chemical and biological properties .
Propiedades
Número CAS |
112239-72-2 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
6-(7-hydroxy-6-methylhept-5-en-2-yl)-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H24O2/c1-11-7-8-14(15(17)9-11)13(3)6-4-5-12(2)10-16/h5,9,13-14,16H,4,6-8,10H2,1-3H3 |
Clave InChI |
FVWXOTXIQKDBTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(CC1)C(C)CCC=C(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


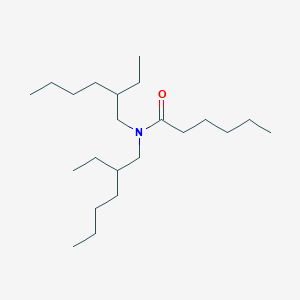
![2-[(E)-Benzylideneamino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B14318786.png)
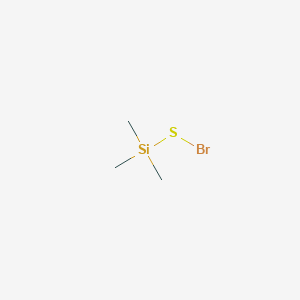
![2-{2-[(2-Propyl-1,3-dioxolan-4-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14318802.png)
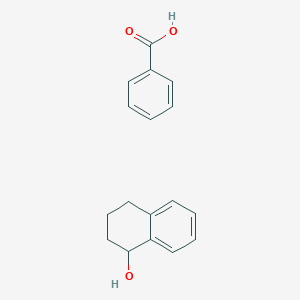
![(1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine](/img/structure/B14318806.png)
![Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate](/img/structure/B14318820.png)
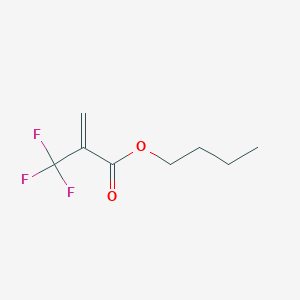
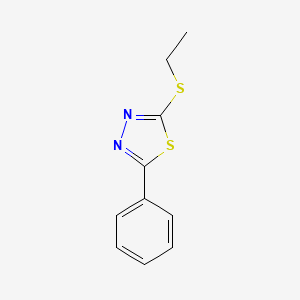
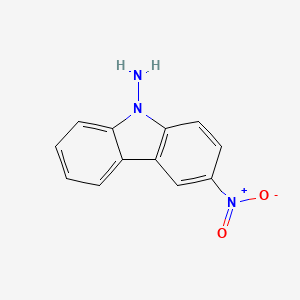
![1,1'-[(Hydroxymethyl)azanediyl]di(propan-2-ol)](/img/structure/B14318845.png)
![Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate](/img/structure/B14318851.png)
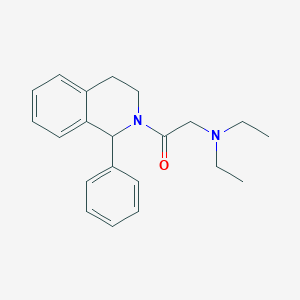
![N,N'-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide](/img/structure/B14318857.png)
